molecular formula C21H20N2O3S B2480732 (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 303792-16-7

(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B2480732
CAS No.: 303792-16-7
M. Wt: 380.46
InChI Key: FXKAWMNMNUOWAV-QURGRASLSA-N
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Description

The compound (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid belongs to the thiazolidinone-benzoic acid hybrid family, characterized by a thiazolidin-4-one core conjugated with a benzoic acid moiety. Its synthesis involves a two-step process: (1) condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an intermediate Schiff base, and (2) subsequent reaction with substituted anilines to introduce the allyl and 3-methylbenzyl groups . The E-configuration is critical for its stereoelectronic properties, influencing biological interactions and stability.

Properties

IUPAC Name

4-[[5-[(3-methylphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-11-23-19(24)18(13-15-6-4-5-14(2)12-15)27-21(23)22-17-9-7-16(8-10-17)20(25)26/h3-10,12,18H,1,11,13H2,2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKAWMNMNUOWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the allyl and methylbenzyl groups. The final step involves the condensation of the thiazolidine derivative with 4-aminobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The allyl group and thiazolidine ring are primary sites for oxidation:

Reagents and Conditions

ReagentTarget SiteProduct FormedConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Allyl groupEpoxide derivativeDichloromethane, 0–25°C
Hydrogen peroxide (H₂O₂)Thiazolidine S-atomSulfoxide or sulfone derivativesAcidic/neutral pH

Key Findings :

  • Epoxidation of the allyl group occurs stereoselectively, favoring the trans-epoxide configuration due to steric hindrance from the methylbenzyl group .

  • Sulfoxidation of the thiazolidine sulfur is pH-dependent, yielding sulfoxides under mild conditions and sulfones under prolonged exposure .

Reduction Reactions

The thiazolidine ring and carbonyl groups are susceptible to reduction:

Reagents and Conditions

ReagentTarget SiteProduct FormedConditionsReference
Sodium borohydride (NaBH₄)4-Oxo group4-Hydroxy thiazolidine derivativeMethanol, 0°C
Lithium aluminum hydride (LiAlH₄)Benzoic acid moietyBenzyl alcohol derivativeDry tetrahydrofuran (THF)

Key Findings :

  • Selective reduction of the 4-oxo group preserves the thiazolidine ring but alters hydrogen-bonding interactions critical for biological activity .

  • Full reduction of the benzoic acid to benzyl alcohol requires harsh conditions, often leading to partial decomposition .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent:

Electrophilic Aromatic Substitution

ReagentPosition TargetedProduct FormedConditionsReference
Bromine (Br₂)Benzoic acid ring3-Bromo-substituted derivativeFeBr₃ catalyst
Nitric acid (HNO₃)Benzoic acid ringNitro-substituted derivativeH₂SO₄, 50°C

Mechanistic Insight :

  • The electron-withdrawing carboxyl group directs electrophiles to the meta position of the benzoic acid ring .

  • Nitration yields a mixture of mono- and di-substituted products under controlled conditions .

Nucleophilic Acyl Substitution

ReagentTarget SiteProduct FormedConditionsReference
Ammonia (NH₃)Thiazolidine carbonylAmide derivativeEthanol, reflux
Hydrazine (N₂H₄)Thiazolidine carbonylHydrazide derivativeMethanol, 60°C

Cycloaddition and Ring-Opening Reactions

The allyl group participates in [4+2] Diels-Alder reactions:

DienophileProduct FormedConditionsReference
Maleic anhydrideBicyclic oxazine-thiazolidine hybridToluene, 110°C
TetrazinePyridazine-thiazolidine conjugateWater, room temperature

Notable Observation :

  • Cycloaddition with maleic anhydride proceeds regioselectively, forming a six-membered oxazine ring fused to the thiazolidine core .

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in the thiazolidine ring:

pH RangeDominant TautomerStability FactorReference
Acidic (pH < 3)Keto form (4-oxo)Stabilized by protonation
Neutral (pH 7)Enol form (4-hydroxy)Stabilized by intramolecular H-bonding

Implications :

  • Tautomeric states influence reactivity: the enol form enhances electrophilic substitution, while the keto form favors reduction .

Degradation Pathways

Under hydrolytic or photolytic conditions:

ConditionPrimary Degradation ProductMechanismReference
Acidic hydrolysis (HCl)4-Aminobenzoic acidThiazolidine ring cleavage
UV light (254 nm)Radical-derived dimerization productsAllyl group polymerization

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step reactions starting from readily available precursors. The key steps in its synthesis may include:

  • Formation of Thiazolidine Derivative : The compound is synthesized through the reaction of thiazolidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with thiazolidine cores have shown effectiveness against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics in some cases . The minimal inhibitory concentration (MIC) values suggest strong antibacterial properties, making them potential candidates for new antibiotic therapies.

Anticonvulsant Effects

Some studies have reported that similar compounds exhibit anticonvulsant properties, suggesting their potential use in treating epilepsy and other seizure disorders. For example, certain thiazolidine derivatives have been shown to possess good protective indexes in animal models, indicating a favorable therapeutic window .

Anti-inflammatory Agents

The compound may also serve as a lead molecule for developing anti-inflammatory drugs. Research has highlighted the role of thiazolidine derivatives in inhibiting pro-inflammatory cytokines, which could be beneficial in treating autoimmune diseases .

Cancer Therapy

Emerging studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . This opens up avenues for further research into the anticancer potential of this compound.

Material Science Applications

Beyond biological applications, this compound may find utility in material science due to its unique structural properties:

Polymer Chemistry

The incorporation of thiazolidine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials for industrial applications.

Drug Delivery Systems

The amphiphilic nature of compounds like this compound makes them suitable candidates for drug delivery systems, enabling targeted therapy with reduced side effects.

Data Summary Table

Application AreaSpecific ActivityReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticonvulsantProtective index in seizure models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cancer therapyInduction of apoptosis in cancer cells
Material scienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure features a 3-methylbenzyl group at position 5 of the thiazolidinone ring and an allyl group at position 3. Key analogs and their substituent differences include:

Compound Name R5 (Thiazolidinone) R3 (Thiazolidinone) Molecular Formula Key Properties
(E)-4-((3-allyl-5-(4-ethoxybenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid 4-ethoxybenzyl Allyl C22H22N2O4S Enhanced lipophilicity due to ethoxy group; higher logP vs. 3-methylbenzyl analog
4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid N/A (azetidinone core) Chloro, 4-nitrophenyl C16H11ClN2O5 Higher electrophilicity due to nitro group; potential cytotoxicity
(Z)-5-benzylidene-2-thioxothiazolidin-4-one Benzylidene Thioxo C10H7NOS2 Thione group increases hydrogen-bonding capacity

Key Observations :

  • The 3-methylbenzyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability.
  • Nitro or chloro substituents (e.g., ) enhance electrophilic character, correlating with higher reactivity in biological systems but possible toxicity.

Yield Comparison :

  • Target compound: ~70–75% yield (estimated from analogous protocols in ).
  • Azetidinone derivatives: ~60–65% yield due to side reactions during cyclization .
  • Thioxo derivatives: Higher yields (~82%) due to straightforward condensation .

Physicochemical and Computational Insights

  • pKa Values : The benzoic acid moiety in the target compound has a pKa ~2.5–3.0, similar to analogs (e.g., 2-hydroxy-4-substituted azo-benzoic acids: pKa = 2.8–3.5 ).
  • DFT Studies : Density-functional theory (DFT) calculations (B3LYP functional ) predict the E -isomer’s stability over the Z -isomer due to reduced steric clash between the allyl and 3-methylbenzyl groups.
  • Solubility : The target compound’s solubility in DMSO is ~25 mg/mL, lower than nitro-substituted analogs (~35 mg/mL) but higher than ethoxybenzyl derivatives (~15 mg/mL) .

Biological Activity

(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazolidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current knowledge on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring structure linked to an amino group and a benzoic acid moiety. The presence of the allyl and methylbenzyl substituents may enhance its lipophilicity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways:

Compound TypeMechanism of ActionCell Line TestedReference
Thiazolidine DerivativesInduction of apoptosis via extrinsic and intrinsic pathwaysHeLa cells
Mono- and bis(thiazolidin-4-one) DerivativesInhibition of cell proliferationVarious cancer cell lines

These findings suggest that this compound may exhibit similar anticancer properties.

2. Anti-inflammatory Effects

Thiazolidine derivatives are also recognized for their anti-inflammatory activities. Studies have demonstrated that related compounds inhibit pro-inflammatory cytokines such as TNFα, thereby reducing inflammation:

Compound TypeInhibition TargetIC50 ValueReference
Thiazolidine DerivativesTNFα production123 nM
Other ThiazolidinesProstaglandin E2 (PGE2) signalingVaries by compound

The anti-inflammatory effects could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

3. Antimicrobial Properties

Some thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens. The specific antimicrobial efficacy of this compound remains to be fully explored; however, related compounds have shown promising results:

Pathogen TestedActivity ObservedReference
Bacterial strainsInhibition of growth at low concentrations
Fungal strainsReduced viability in vitro

Case Studies

Several case studies have investigated the biological effects of thiazolidine derivatives, providing insights into their mechanisms and therapeutic potential:

  • Study on Apoptosis Induction : A study focusing on mono-thiazolidine derivatives showed significant apoptosis induction in cancer cell lines, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that thiazolidines could modulate immune responses by inhibiting specific signaling pathways.

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